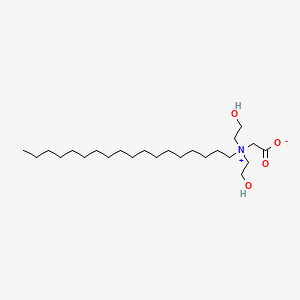
1-Octadecanaminium, N-(carboxymethyl)-N,N-bis(2-hydroxyethyl)-, inner salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is a quaternary ammonium compound with a long hydrophobic tail and a hydrophilic head. This structure makes it an effective surfactant, which can reduce the surface tension of liquids and enhance the mixing of oil and water. It is commonly used in various industrial applications, including detergents, fabric softeners, and emulsifiers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate typically involves the quaternization of octadecylamine with ethylene oxide, followed by the reaction with acetic acid. The reaction conditions include:
Quaternization: Octadecylamine is reacted with ethylene oxide in the presence of a catalyst such as sodium hydroxide. The reaction is carried out at elevated temperatures (around 80-100°C) and under pressure to facilitate the formation of the quaternary ammonium compound.
Acetylation: The resulting bis(2-hydroxyethyl)octadecylamine is then reacted with acetic acid to form the acetate salt. This reaction is typically carried out at room temperature and under atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.
Analyse Chemischer Reaktionen
Types of Reactions
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the quaternary ammonium group back to the tertiary amine.
Substitution: The acetate group can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Ion exchange reactions can be carried out using various salts, such as sodium chloride or potassium bromide, in aqueous solutions.
Major Products
Oxidation: Oxidation products include various oxygenated derivatives of the original compound.
Reduction: Reduction products include the tertiary amine and other reduced forms of the compound.
Substitution: Substitution reactions yield different quaternary ammonium salts, depending on the anion used.
Wissenschaftliche Forschungsanwendungen
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in cell culture media to improve cell adhesion and growth.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: It is used in the formulation of detergents, fabric softeners, and emulsifiers due to its excellent surfactant properties.
Wirkmechanismus
The mechanism of action of 2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate involves its ability to reduce surface tension and form micelles. The hydrophobic tail interacts with nonpolar substances, while the hydrophilic head interacts with water, allowing the compound to solubilize hydrophobic substances in aqueous solutions. This property is exploited in various applications, from detergents to drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecylbenzenesulfonic acid: A surfactant with a different chemical structure but similar applications.
Sodium dodecyl sulfate: An anionic surfactant with similar properties and uses.
Uniqueness
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate is unique due to its specific combination of a long hydrophobic tail and a hydrophilic head, which provides excellent surfactant properties. Its ability to form stable micelles and enhance the solubility of hydrophobic substances makes it particularly valuable in various applications, from industrial formulations to scientific research.
Eigenschaften
CAS-Nummer |
24170-14-7 |
|---|---|
Molekularformel |
C24H49NO4 |
Molekulargewicht |
415.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)-octadecylazaniumyl]acetate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(19-21-26,20-22-27)23-24(28)29/h26-27H,2-23H2,1H3 |
InChI-Schlüssel |
QEJSCTLHIOVBLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCO)(CCO)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


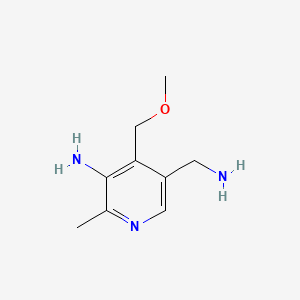
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
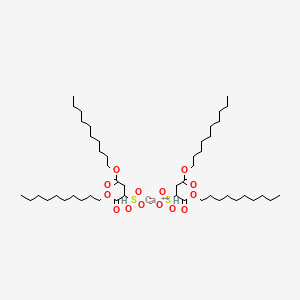

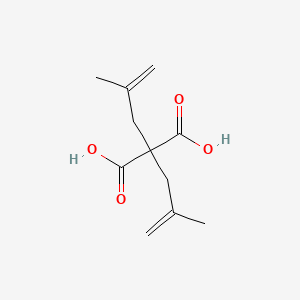

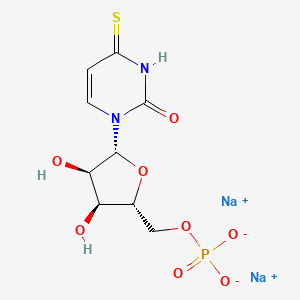
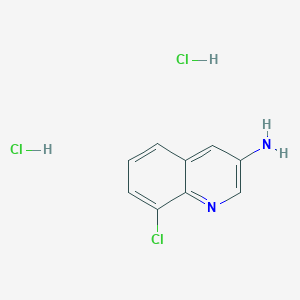
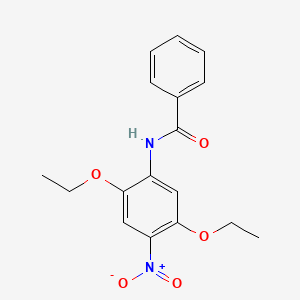
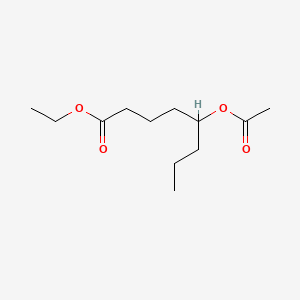
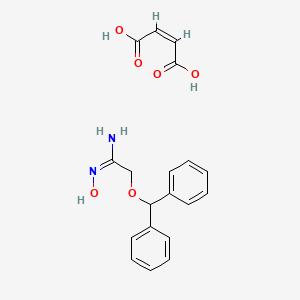
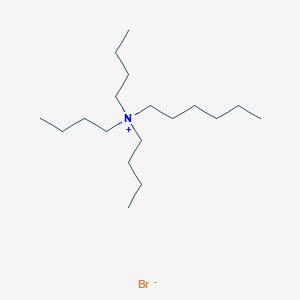

![4-[(1,4-Diazepan-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B13735745.png)
